molecular formula C10H7F2NO2S B2378064 4-(2,4-Difluorophenyl)thiomorpholine-3,5-dione CAS No. 338793-79-6

4-(2,4-Difluorophenyl)thiomorpholine-3,5-dione

Cat. No. B2378064
CAS RN: 338793-79-6
M. Wt: 243.23
InChI Key: PRYYBDUKFAZANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Difluorophenyl)thiomorpholine-3,5-dione, also known as DTMPD, is an organic compound belonging to the class of thiomorpholines. It is a colorless crystalline solid and is a popular reagent in organic synthesis. DTMPD has been found to have a wide range of applications in the fields of medicinal chemistry, materials science, and biochemistry.

Scientific Research Applications

1. Chemical Synthesis and Stereochemistry

4-(2,4-Difluorophenyl)thiomorpholine-3,5-dione has been utilized in the synthesis of N-aryl-substituted thiomorpholine-3,5-diones. These compounds were synthesized and their crystal structures established through X-ray crystallography. Notably, stable diastereomers of (2-phenyl)-substituted derivatives were detected using 1H NMR, and the dynamic stereochemistry of these compounds was explored using quantum chemical calculations (Szawkało et al., 2015).

2. Development of Organic Solar Cells

The compound has been incorporated in the development of organic solar cells (OSCs). A study reported the synthesis of a difluorinated unit based on 4,7-dibromo-2-(2-butyloctyl)-5,6-difluoroisoindoline-1,3-dione, which was then polymerized for applications in OSCs. The fluorination of this compound showed significant effects on the photovoltaic performance of the resulting OSCs (Hwang et al., 2018).

3. Antimicrobial Activity

A research focused on developing bioactive molecules with lower toxicity led to the preparation of thiomorpholine derivatives. These derivatives exhibited antimicrobial activity, highlighting the potential of this compound and its derivatives in pharmaceutical applications (Kardile & Kalyane, 2010).

4. Preparation of Sulfur-Transfer Agents

The compound has been used in the preparation of sulfur-transfer agents. This involves convenient synthesis from 2-cyanoethyl disulfide, leading to the formation of various sulfur-containing derivatives, which are valuable in synthetic chemistry (Klose et al., 1997).

properties

IUPAC Name

4-(2,4-difluorophenyl)thiomorpholine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2S/c11-6-1-2-8(7(12)3-6)13-9(14)4-16-5-10(13)15/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYYBDUKFAZANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.